molecular formula C9H8F2O2 B1406360 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde CAS No. 1706430-72-9

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Cat. No.: B1406360
CAS No.: 1706430-72-9
M. Wt: 186.15 g/mol
InChI Key: YUEOIQGYOZIHIN-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde typically involves the fluorination of a suitable precursor followed by formylation. One common method includes the use of 2,3-difluoroanisole as a starting material, which undergoes a Friedel-Crafts acylation reaction with an appropriate acylating agent under acidic conditions to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination and formylation steps while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: 2,3-Difluoro-5-methoxy-4-methylbenzoic acid.

    Reduction: 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving aromatic aldehydes.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde exerts its effects is primarily through its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

  • 2,3-Difluoro-4-methoxybenzaldehyde
  • 2,3-Difluoro-5-methylbenzaldehyde
  • 2,3-Difluoro-5-methoxybenzaldehyde

Comparison: 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde is unique due to the simultaneous presence of methoxy, methyl, and difluoro substituents on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs .

Properties

IUPAC Name

2,3-difluoro-5-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-7(13-2)3-6(4-12)9(11)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEOIQGYOZIHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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